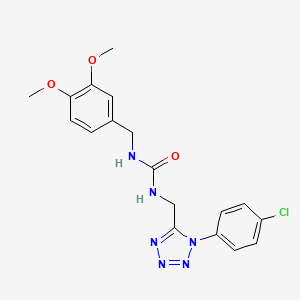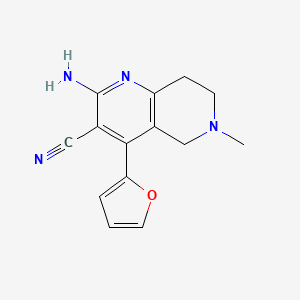
N-(4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is an organic compound with a complex structure. Its unique assembly of functional groups endows it with potentially interesting chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of this compound involves multiple reaction steps, including the condensation of 3-(methylthio)aniline with thiazole derivatives and subsequent reactions with dihydropyridine carboxamide intermediates. Typical reagents might include activating agents like carbodiimides for coupling reactions, and bases or acids to promote specific steps.
Industrial Production Methods: Industrially, large-scale synthesis would focus on optimizing yield and purity. This would involve using high-throughput synthesis techniques, potentially continuous flow reactors, to maintain reaction conditions consistently and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions. These include:
Oxidation: It can be oxidized using agents like hydrogen peroxide or permanganates to form sulfoxides or sulfones.
Reduction: Reduction reactions might involve agents such as sodium borohydride to modify the ketone or thiazole moieties.
Substitution: The amino group can participate in nucleophilic substitution reactions, where various electrophiles like alkyl halides can be introduced.
Common Reagents and Conditions: Specific reactions require specific reagents and catalysts. For example, oxidations may need transition metal catalysts under controlled conditions, while reductions would demand hydrogen donors.
Major Products Formed: The nature of products would depend on reaction conditions. Oxidations might produce sulfoxides/sulfones, reductions might yield alcohols or amines, and substitutions would introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
This compound has wide-reaching applications:
Chemistry: Used as an intermediate in organic synthesis, helping to create more complex molecules.
Biology: Could serve as a probe or ligand in biochemical assays, particularly where thiazole and pyridine interactions are relevant.
Industry: Might be used in the production of dyes, pigments, or as a starting material for polymers.
Wirkmechanismus
The compound’s effects would likely be mediated by its interaction with molecular targets such as enzymes or receptors, influencing biological pathways. The thiazole and pyridine moieties might engage in hydrogen bonding or hydrophobic interactions, modulating the activity of its targets.
Vergleich Mit ähnlichen Verbindungen
Comparing it to other thiazole or pyridine derivatives, N-(4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide stands out due to its unique combination of functional groups. Similar compounds might include:
Thiazole Derivatives: Such as 2-amino-4-phenylthiazole.
Pyridine Carboxamides: Like nicotinamide.
Their properties and reactivity profiles would vary, making this compound uniquely suited for specific applications.
That’s a whirlwind tour of this compound
Eigenschaften
IUPAC Name |
N-[4-[2-(3-methylsulfanylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S2/c1-26-13-5-2-4-11(8-13)20-15(23)9-12-10-27-18(21-12)22-17(25)14-6-3-7-19-16(14)24/h2-8,10H,9H2,1H3,(H,19,24)(H,20,23)(H,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYIQFATIVTVPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CNC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B2414173.png)

![1-[2-(8,9-dimethoxy-5-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2414177.png)

![N-(1-Cyanocyclohexyl)-2-[3-(2-hydroxycyclopentyl)morpholin-4-yl]-N-methylacetamide](/img/structure/B2414181.png)
![(4Ar,7aS)-4a,5,7,7a-tetrahydro-1H-furo[3,4-d]pyrimidine-2,4-dione](/img/structure/B2414182.png)





![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2414189.png)
![[2-[2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2414191.png)

